Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both oxazole and imidazole rings These rings are fused to a phenyl group, making the compound a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the formation of the oxazole and imidazole rings followed by their fusion to a phenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the imidazole ring can be achieved through the reaction of an aldehyde with an amine and a nitrile under acidic conditions . The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Contains a fused benzene and oxazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness
Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the presence of both oxazole and imidazole rings fused to a phenyl group.
Properties
CAS No. |
824394-96-9 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H9N3O/c1-2-4-10(12-15-7-8-16-12)9(3-1)11-13-5-6-14-11/h1-8H,(H,13,14) |
InChI Key |
BGUJZXZKHZVHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.